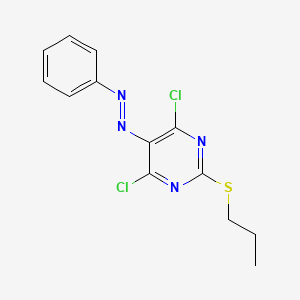4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine
CAS No.:
Cat. No.: VC15892925
Molecular Formula: C13H12Cl2N4S
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H12Cl2N4S |
|---|---|
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | (4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)-phenyldiazene |
| Standard InChI | InChI=1S/C13H12Cl2N4S/c1-2-8-20-13-16-11(14)10(12(15)17-13)19-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
| Standard InChI Key | CHMWELOETJHCTM-UHFFFAOYSA-N |
| Canonical SMILES | CCCSC1=NC(=C(C(=N1)Cl)N=NC2=CC=CC=C2)Cl |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound’s structure features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms, a phenyldiazenyl group at position 5, and a propylthio moiety at position 2. The diazenyl group () introduces stereoelectronic effects that influence reactivity, while the propylthio substituent enhances lipophilicity .
Table 1: Key Identifiers of 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine
| Property | Value |
|---|---|
| CAS Number | 946855-77-2 |
| Molecular Formula | |
| Molecular Weight | 327.23 g/mol |
| Synonyms | 4,6-Dichloro-5-(phenyldiazenyl)-2-(propylthio)pyrimidine; (E)-4,6-dichloro-5-(phenyldiazenyl)-2-(propylthio)pyrimidine |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is sparse in public databases, analogs such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibit characteristic -NMR peaks at δ 1.05 (t, 3H, CH), δ 1.85 (m, 2H, CH), and δ 3.45 (t, 2H, SCH) . The diazenyl group’s stretch typically appears near 1450–1600 cm in IR spectra .
Synthesis and Industrial Preparation
Key Synthetic Routes
The compound is synthesized via sequential functionalization of the pyrimidine ring. A patented method for a related intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, involves reducing a nitro precursor using sodium dithionite () in a water-tetrahydrofuran mixed solvent . For the target compound, nitro-to-diazenyl conversion likely employs diazonium salt chemistry, though detailed protocols remain proprietary.
Reaction Pathway Overview:
-
Chlorination and Sulfur Introduction:
(CAS 145783-14-8) → Intermediate via nitration and chlorination . -
Diazenylation:
Nitro group reduction followed by diazo coupling with aniline derivatives .
Optimization Challenges
Industrial production faces hurdles such as controlling regioselectivity during chlorination and minimizing byproducts in diazenyl group formation. The use of sodium dithionite offers a cost advantage over noble metal catalysts, aligning with green chemistry principles .
Physicochemical Properties
Predicted and Experimental Data
Experimental data for the compound is limited, but computational models predict:
Table 2: Comparative Properties of Pyrimidine Derivatives
| Compound | Density (g/cm³) | Boiling Point (°C) | LogP |
|---|---|---|---|
| 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine | 1.5 (predicted) | 377.8 (predicted) | 2.6 |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 1.54 | 377.8 | 2.6 |
Solubility and Stability
The compound is sparingly soluble in chloroform and DMSO but decomposes under prolonged exposure to light or moisture . Storage recommendations include inert atmospheres and temperatures below 25°C .
Pharmaceutical Applications
Role in Ticagrelor Synthesis
As a precursor to ticagrelor, a P2Y receptor antagonist, this compound’s diazenyl group is critical for forming the drug’s active metabolite. The synthesis involves coupling with cyclopropane carboxylate intermediates, followed by deprotection and purification .
Biological Activity
While direct pharmacological data is scarce, structural analogs exhibit antiplatelet activity by inhibiting ADP-induced aggregation. The chlorine atoms enhance binding affinity to the P2Y receptor, while the propylthio group improves membrane permeability .
| Supplier | Purity | Quantity | Price |
|---|---|---|---|
| ChemScene | 95%+ | 1g | $1,800 |
| Chemenu | 95%+ | 100mg | $983 |
Market Trends
Demand is driven by ticagrelor production, which reached $1.5 billion in global sales in 2023. Patent expirations may increase generic drug manufacturing, potentially elevating demand for this intermediate .
Recent Research and Future Directions
Innovations in Synthesis
Recent patents highlight microwave-assisted synthesis to reduce reaction times and improve yields . Catalytic methods using iron-based reagents are under exploration to replace traditional reductants .
Expanding Therapeutic Applications
Ongoing studies investigate this compound’s utility in cancer therapeutics, leveraging its ability to modulate nucleotide metabolism pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume